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molecular formula C12H17ClN2O B8410944 N-(3-amino-4-chlorobenzyl)pivalamide

N-(3-amino-4-chlorobenzyl)pivalamide

Cat. No. B8410944
M. Wt: 240.73 g/mol
InChI Key: AZYCBBVEHQMENH-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-83 by using 5-(aminomethyl)-2-chlorobenzenamine (2.0 g), pivaloyl chloride (0.2 mL), TEA (2 mL) and THF (10 mL) to afford 2.0 g of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([Cl:10])=[C:7]([NH2:9])[CH:8]=1.[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>C1COCC1>[NH2:9][C:7]1[CH:8]=[C:3]([CH:4]=[CH:5][C:6]=1[Cl:10])[CH2:2][NH:1][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC=1C=CC(=C(C1)N)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
TEA
Quantity
2 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CNC(C(C)(C)C)=O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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